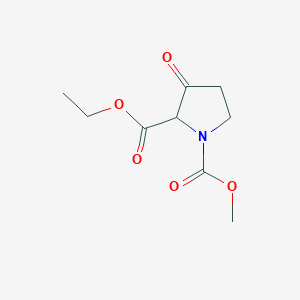
2-Ethyl 1-methyl 3-oxo-1,2-pyrrolidinedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl 1-methyl 3-oxo-1,2-pyrrolidinedicarboxylate is a synthetic organic compound belonging to the class of pyrrolidinedicarboxylates. This compound is characterized by its pyrrolidine ring structure, which is a five-membered lactam ring containing nitrogen. The presence of ester groups and a keto group in its structure makes it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl 1-methyl 3-oxo-1,2-pyrrolidinedicarboxylate typically involves the cyclization of suitable precursors. One common method is the reaction of ethyl acetoacetate with methylamine, followed by cyclization and esterification. The reaction conditions often include the use of a base such as sodium ethoxide and an acid catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
2-Ethyl 1-methyl 3-oxo-1,2-pyrrolidinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
科学研究应用
2-Ethyl 1-methyl 3-oxo-1,2-pyrrolidinedicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with pyrrolidine-based structures.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of 2-Ethyl 1-methyl 3-oxo-1,2-pyrrolidinedicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The keto group can also interact with nucleophiles, leading to the formation of new chemical bonds. These interactions are crucial for its role as an intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
2-Ethyl 1-tert-butyl 3-oxo-1,2-pyrrolidinedicarboxylate: Similar structure but with a tert-butyl group instead of a methyl group.
1-Benzyl 2-ethyl 3-oxo-1,2-pyrrolidinedicarboxylate: Contains a benzyl group instead of a methyl group.
Uniqueness
2-Ethyl 1-methyl 3-oxo-1,2-pyrrolidinedicarboxylate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of various organic compounds, particularly those with pharmaceutical applications.
属性
分子式 |
C9H13NO5 |
|---|---|
分子量 |
215.20 g/mol |
IUPAC 名称 |
2-O-ethyl 1-O-methyl 3-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C9H13NO5/c1-3-15-8(12)7-6(11)4-5-10(7)9(13)14-2/h7H,3-5H2,1-2H3 |
InChI 键 |
CJZZZJKJBJPBPN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1C(=O)CCN1C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-amino-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13936740.png)
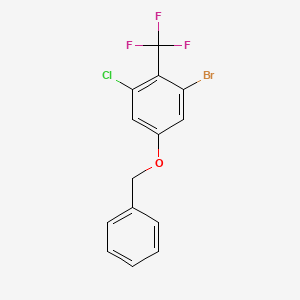

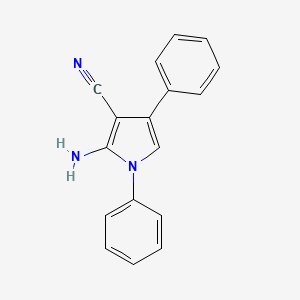
![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane](/img/structure/B13936753.png)
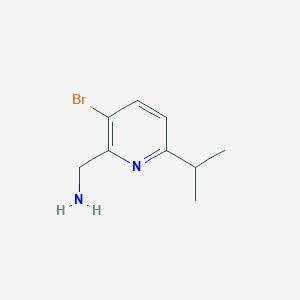
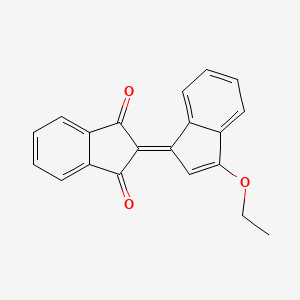
![1-(Tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13936762.png)
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]dibenzothiophene](/img/structure/B13936769.png)
![tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate](/img/structure/B13936782.png)

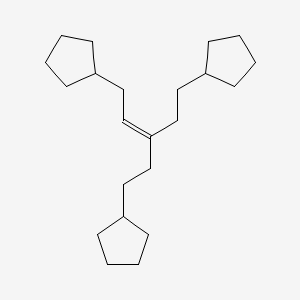
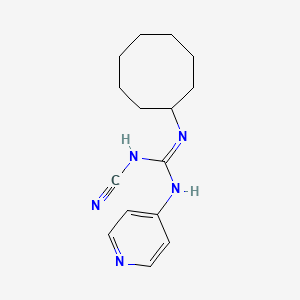
![(2-Amino-2-methylpropyl)[(6-chloropyridin-3-YL)methyl]amine](/img/structure/B13936802.png)
